molecular formula C16H22Cl3NO6 B4973661 oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine

oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine

Cat. No.: B4973661
M. Wt: 430.7 g/mol
InChI Key: ASBMQYLUHGKWSG-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine is a complex organic compound that combines the properties of oxalic acid and a substituted butanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps:

    Preparation of 2,4,6-trichlorophenoxyethanol: This intermediate is synthesized by reacting 2,4,6-trichlorophenol with ethylene oxide under basic conditions.

    Formation of 2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanol: The intermediate is further reacted with ethylene oxide to introduce another ethoxy group.

    Synthesis of N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine: The final step involves the reaction of 2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanol with butan-1-amine under acidic conditions to form the desired amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or nitroso derivatives.

    Reduction: Reduction reactions can occur at the oxalic acid moiety, potentially converting it to glycolic acid or other reduced forms.

    Substitution: The aromatic ring with chlorine substituents can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: Nitroso derivatives or oxides.

    Reduction: Glycolic acid or other reduced forms.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine has several research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid bis(2,4,6-trichlorophenyl) ester: Similar in structure but lacks the butanamine moiety.

    2,4,6-Trichlorophenyl oxalate: Another related compound with similar chemical properties.

Uniqueness

Oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine is unique due to its combination of oxalic acid and butanamine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl3NO2.C2H2O4/c1-2-3-4-18-5-6-19-7-8-20-14-12(16)9-11(15)10-13(14)17;3-1(4)2(5)6/h9-10,18H,2-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBMQYLUHGKWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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